molecular formula C11H8BrF2N3O2S B8180453 5-Amino-3-((4-bromo-2,6-difluorobenzyl)oxy)isothiazole-4-carboxamide

5-Amino-3-((4-bromo-2,6-difluorobenzyl)oxy)isothiazole-4-carboxamide

Cat. No.: B8180453
M. Wt: 364.17 g/mol
InChI Key: CMCOEZJZJZCHTH-UHFFFAOYSA-N
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Description

5-Amino-3-((4-bromo-2,6-difluorobenzyl)oxy)isothiazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-((4-bromo-2,6-difluorobenzyl)oxy)isothiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a thioamide and a halogenated nitrile.

    Introduction of the 4-Bromo-2,6-Difluorobenzyl Group: This step involves a nucleophilic substitution reaction where the isothiazole ring is reacted with 4-bromo-2,6-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-((4-bromo-2,6-difluorobenzyl)oxy)isothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the isothiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and amino positions, using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium azide, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced isothiazole derivatives.

    Substitution: Azido derivatives, alkylated products.

Scientific Research Applications

5-Amino-3-((4-bromo-2,6-difluorobenzyl)oxy)isothiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-((4-bromo-2,6-difluorobenzyl)oxy)isothiazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **3-((4-Bromo-2,6-difluorobenzyl)oxy)-5-((4-(pyrrolidin-1-yl)butyl)carbamoyl)isothiazole-4-carboxamide (CP-547632)
  • **4-Amino-2-trifluoromethylbenzonitrile

Uniqueness

Compared to similar compounds, 5-Amino-3-((4-bromo-2,6-difluorobenzyl)oxy)isothiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the isothiazole ring and the presence of both bromine and fluorine atoms enhance its potential as a versatile chemical tool in research and development.

Biological Activity

5-Amino-3-((4-bromo-2,6-difluorobenzyl)oxy)isothiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the bromo and difluoro substituents on the benzyl group enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression.

  • Case Study : A study demonstrated that thiazole derivatives with similar structural motifs showed cytotoxic effects against multiple cancer cell lines, including lung (A549) and colon (HT-29) cancers. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)
This compoundA549TBD
Similar Thiazole DerivativeHT-2910–30

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various bacterial strains.

  • Research Findings : In vitro assays have shown that compounds with thiazole cores can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. These studies indicate a promising avenue for developing new antibiotics based on this scaffold .
MicroorganismInhibition Zone (mm)
Mycobacterium tuberculosisTBD
Staphylococcus aureusTBD

3. Enzyme Inhibition

Thiazole-containing compounds have been recognized for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.

  • Inhibition Studies : Compounds similar to this compound have shown AChE inhibitory activity with IC50 values as low as 2.7 µM, suggesting potential therapeutic applications in cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by substituents on the aromatic ring and the thiazole moiety itself. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's reactivity and biological efficacy.
  • Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions play a crucial role in binding affinity to target proteins .

Properties

IUPAC Name

5-amino-3-[(4-bromo-2,6-difluorophenyl)methoxy]-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2N3O2S/c12-4-1-6(13)5(7(14)2-4)3-19-11-8(9(15)18)10(16)20-17-11/h1-2H,3,16H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCOEZJZJZCHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)COC2=NSC(=C2C(=O)N)N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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